

Deucrictibant Dosing Recommendations in Clinical Trials: Application Notes and Protocols

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Compound of Interest

Compound Name:	Deucrictibant
Cat. No.:	B10821495

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing recommendations for **Deucrictibant**, an investigational oral bradykinin B2 receptor antagonist, based on data from clinical trials. This document is intended to guide researchers, scientists, and drug development professionals in understanding the clinical application of **Deucrictibant** for the treatment of bradykinin-mediated angioedema, such as Hereditary Angioedema (HAE) and Acquired Angioedema (AAE).

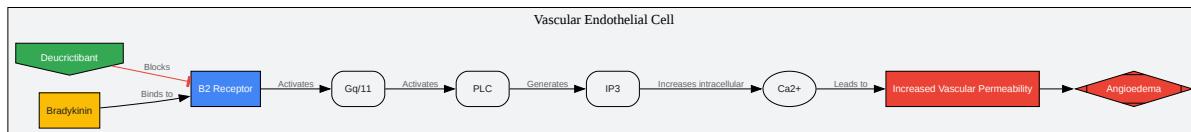
Deucrictibant is being developed in two primary formulations: an immediate-release (IR) capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release (XR) tablet (PHVS719) for prophylactic (preventive) therapy.[\[1\]](#)[\[2\]](#)

Mechanism of Action

Deucrictibant is a potent and selective small-molecule antagonist of the bradykinin B2 receptor.[\[3\]](#) In conditions like HAE, excessive bradykinin production leads to increased vascular permeability, resulting in localized swelling (angioedema).[\[1\]](#)[\[2\]](#)[\[4\]](#) By blocking the bradykinin B2 receptor, **Deucrictibant** prevents bradykinin from exerting its effects, thereby mitigating or preventing the symptoms of angioedema.[\[5\]](#)[\[6\]](#)

Signaling Pathway

The diagram below illustrates the mechanism of action of **Deucrictibant** in the context of bradykinin-mediated angioedema.



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Caption: Mechanism of action of **Deucrictibant**.

Dosing Recommendations in Clinical Trials

The dosing of **Deucrictibant** varies depending on the formulation and the intended use (on-demand vs. prophylactic treatment). The following tables summarize the dosing regimens investigated in key clinical trials.

On-Demand Treatment of HAE Attacks

Deucrictibant Immediate-Release (IR) capsules (PHVS416) are used for the acute treatment of HAE attacks.

Clinical Trial	Phase	Dose	Patient Population	Key Findings
RAPIDe-3	3	20 mg	Adults and adolescents (≥ 12 years) with HAE type 1, 2, or with normal C1 inhibitor. ^{[7][8]}	Met primary and all secondary endpoints with rapid onset of symptom relief. ^[7] 83% of attacks were treated with a single capsule, and 93.2% did not require rescue medication. ^[7]
RAPIDe-1	2	10 mg, 20 mg, 30 mg	Adults (18-75 years) with HAE type 1 or 2. ^[5]	Doses of 10 mg and 20 mg maintained therapeutic concentrations for 8 hours, and 30 mg for over 10 hours. ^[1] The trial met its primary goal of easing symptoms within four hours. ^[1]
RAPIDe-2	2/3 (Extension)	Not specified	Patients from previous on-demand trials.	Ongoing long-term safety and efficacy study.

Prophylactic Treatment of HAE Attacks

Deucrictibant Extended-Release (XR) tablets (PHVS719) are being developed for the prevention of HAE attacks.

Clinical Trial	Phase	Dose	Patient Population	Key Findings
CHAPTER-3	3	40 mg once daily	Adults and adolescents (≥ 12 years) with HAE who have had at least three attacks in the three months prior to screening. [2]	Ongoing pivotal trial to assess the efficacy and safety of once-daily dosing. [9]
CHAPTER-1	2	20 mg/day and 40 mg/day (administered as IR capsules twice daily as proof-of-concept)	Adults with HAE type 1 or 2. [10]	The 40 mg/day dose significantly reduced the mean monthly attack rate by 84.5% compared to placebo. [10] The treatment was well-tolerated. [3][10]
CHAPTER-4	3 (Open-Label Extension)	40 mg once daily	Adults and adolescents (≥ 12 years) with HAE. [1]	Long-term safety and efficacy study for patients rolling over from other trials. [1]

Experimental Protocols

While specific internal protocols are proprietary, the following sections describe the general methodologies employed in the clinical trials based on publicly available information.

On-Demand Treatment Trial Protocol (Based on RAPIDe-3)

Objective: To evaluate the efficacy and safety of **Deucrictibant** IR capsules for the on-demand treatment of HAE attacks.

Study Design: A pivotal, randomized, double-blind, placebo-controlled study.

Participant Population:

- Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE (type 1, 2, or with normal C1 inhibitor).[7][8]
- Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol:

- Patients are randomized to receive either **Deucrictibant** 20 mg IR capsules or a matching placebo.[8]
- At the onset of an HAE attack, the patient self-administers a single dose of the assigned study drug.
- Symptoms are recorded by the patient using an electronic diary.
- The primary endpoint is the time to onset of symptom relief.[7]
- Secondary endpoints may include time to complete symptom resolution and the need for rescue medication.[7]
- Safety is monitored through the recording of adverse events.

Prophylactic Treatment Trial Protocol (Based on CHAPTER-3)

Objective: To evaluate the efficacy and safety of once-daily **Deucrictibant** XR tablets for the prevention of HAE attacks.

Study Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[9]

Participant Population:

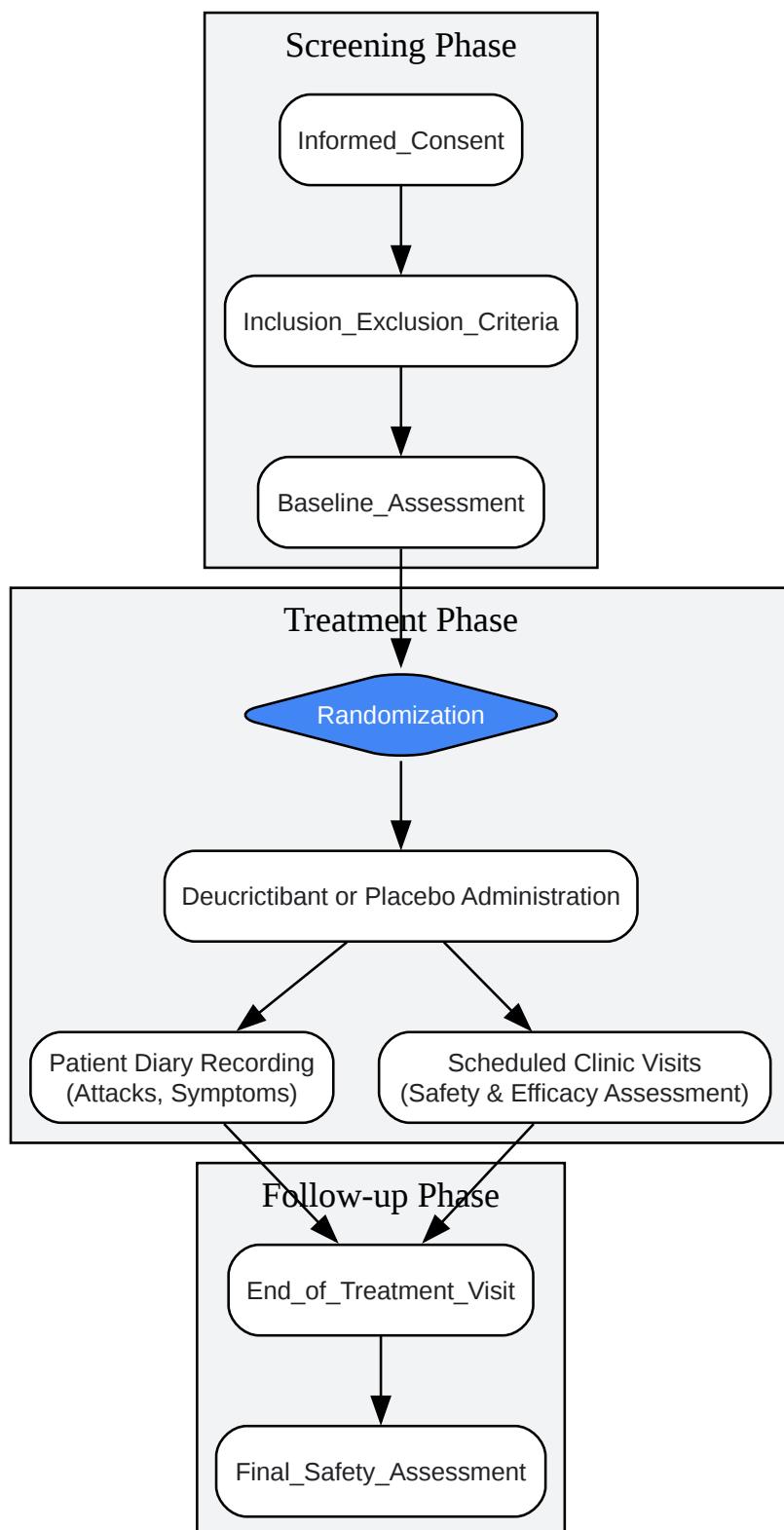
- Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE who have experienced at least three swelling attacks in the three months prior to screening.[1][2]
- Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol:

- Participants are randomized to receive either **Deucrictibant** 40 mg XR tablets or a matching placebo, administered once daily for a specified period (e.g., 24 weeks).[1][2]
- Patients record the frequency, severity, and duration of any breakthrough HAE attacks in a diary.
- The primary endpoint is the reduction in the number of HAE attacks compared to placebo.[2]
- Secondary endpoints may include safety, tolerability, and pharmacokinetic profiles.[1]
- Safety is assessed through monitoring of adverse events, laboratory tests, and other clinical assessments.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a patient participating in a **Deucrictibant** clinical trial.

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Caption: General workflow of a **Deucrictibant** clinical trial.

Safety and Tolerability

Across the clinical trials, **Deucrictibant** has been generally well-tolerated for both on-demand and prophylactic use.[7][10][11] In the RAPIDe-3 study, there were no treatment-related serious adverse events, and no discontinuations due to treatment-emergent adverse events.[7] Similarly, in the CHAPTER-1 study, reported treatment-related adverse events were mild in severity.[3][11]

Conclusion

Clinical trial data suggest that **Deucrictibant** is a promising oral therapy for both the on-demand and prophylactic treatment of HAE. The dosing regimens of 20 mg IR for acute attacks and 40 mg XR once daily for prevention have demonstrated efficacy and a favorable safety profile in late-stage clinical development. Further data from ongoing and future studies will continue to refine the clinical application of this novel bradykinin B2 receptor antagonist.

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